
alpha-Chlordene
Overview
Description
Preparation Methods
Alpha-Chlordene can be synthesized through the chlorination of chlordene, a cyclodiene compound . The process involves the addition of chlorine atoms to the chlordene molecule under controlled conditions. Industrial production methods often utilize accelerated solvent extraction (ASE) to streamline the preparation process, reducing solvent consumption and improving efficiency .
Chemical Reactions Analysis
Alpha-Chlordene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into less chlorinated compounds.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include N-chlorosuccinimide (NCS) for chlorination and various oxidizing agents for oxidation reactions . Major products formed from these reactions include epoxides, alcohols, and other chlorinated derivatives.
Scientific Research Applications
Alpha-Chlordene has been used in various scientific research applications, including:
Mechanism of Action
Alpha-Chlordene exerts its effects by mimicking the action of the nerve excitant picrotoxin. It acts as an antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system, leading to overstimulation of neurons . This mechanism is similar to that of other organochlorine pesticides, which disrupt normal nerve function and can lead to toxicity in both insects and mammals.
Comparison with Similar Compounds
Alpha-Chlordene is part of the cyclodiene family of organochlorine insecticides, which includes compounds such as:
Heptachlor: Another cyclodiene insecticide with similar chemical properties and uses.
Aldrin: A related compound that is metabolized to dieldrin in the environment.
Dieldrin: A stereoisomer of aldrin with similar toxicological effects.
Endrin: Another stereoisomer with distinct chemical properties and applications.
Compared to these compounds, this compound is unique in its specific molecular structure and the particular pathways it affects in biological systems. Its persistence in the environment and potential health hazards make it a compound of significant interest in scientific research and environmental studies.
Properties
IUPAC Name |
(1R,4S,7S,8S,10S)-2,3,4,5,6,10-hexachlorotricyclo[5.3.0.04,8]deca-2,5-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6/c11-3-1-2-4-5(3)7(13)9(15)10(2,16)8(14)6(4)12/h2-5H,1H2/t2-,3-,4-,5-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNLXLNDMLYEEK-CWOZVJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1Cl)C(=C(C2(C(=C3Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]3[C@H]([C@H]1Cl)C(=C([C@]2(C(=C3Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912346 | |
Record name | Alpha-Chlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56534-02-2 | |
Record name | alpha-Chlordene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056534022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alpha-Chlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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